N-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyridazine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide typically involves the reaction of 4-methoxybenzylamine with 6-oxo-1H-pyridazine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of hydroxyl-substituted pyridazine derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1-(4-Methoxyphenyl)-5-methyl-N-phenylpyrazole
Uniqueness
N-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring and the presence of both methoxy and carboxamide functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-10-4-2-9(3-5-10)8-14-13(18)11-6-7-12(17)16-15-11/h2-7H,8H2,1H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPKTZUCOKPFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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